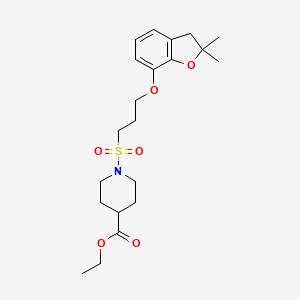
Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has attracted interest due to its unique chemical structure and potential applications in various fields. This molecule integrates a benzofuran moiety, a piperidine ring, and sulfonyl and ester functional groups, making it an intriguing candidate for synthetic chemistry, biological research, and pharmaceutical development.
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of this compound typically begins with the synthesis of the benzofuran core. This involves the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Side Chain Introduction: : Next, the 2,2-dimethyl-2,3-dihydrobenzofuran moiety is functionalized with a propyl group. This can be achieved through alkylation reactions using appropriate alkyl halides and strong bases.
Sulfonylation: : The propyl side chain is then converted into a sulfonyl derivative via sulfonyl chloride in the presence of a base.
Piperidine Integration: : The sulfonyl group is reacted with a piperidine ring through nucleophilic substitution reactions, where the piperidine nitrogen attacks the sulfonyl electrophile.
Ester Formation: : Finally, the carboxylate ester is introduced by esterification of the piperidine carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: Industrial synthesis typically involves optimizing the above reactions for scale-up. Continuous flow chemistry, catalytic processes, and green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation reactions, forming quinone derivatives.
Reduction: : Reduction of the ester group can lead to the corresponding alcohol.
Substitution: : The sulfonyl group is susceptible to nucleophilic substitution, enabling various functional modifications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in protic solvents.
Substitution: : Strong nucleophiles like amines or thiols under mild heating.
Major Products Formed
Oxidized Quinones: : From the benzofuran oxidation.
Alcohols: : From ester reduction.
Modified Sulfonyl Derivatives: : From nucleophilic substitutions.
Chemistry
Synthetic Chemistry: : Used as a building block for complex organic molecules.
Biology
Biological Probes: : Investigated as a potential probe for studying biochemical pathways due to its reactive functional groups.
Medicine
Pharmaceutical Development: : Explored for potential drug candidates, particularly in targeting neurological pathways.
Industry
Material Science: : Possible applications in the creation of novel materials with unique electronic or photophysical properties.
Wirkmechanismus
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Eigenschaften
IUPAC Name |
ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPQZOFCPEGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














